2-{[5-(furan-2-yl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-sulfamoylphenyl)acetamide
CAS No.: 442641-51-2
Cat. No.: VC9437390
Molecular Formula: C17H17N5O4S2
Molecular Weight: 419.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 442641-51-2 |
|---|---|
| Molecular Formula | C17H17N5O4S2 |
| Molecular Weight | 419.5 g/mol |
| IUPAC Name | 2-[[5-(furan-2-yl)-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]-N-(4-sulfamoylphenyl)acetamide |
| Standard InChI | InChI=1S/C17H17N5O4S2/c1-2-9-22-16(14-4-3-10-26-14)20-21-17(22)27-11-15(23)19-12-5-7-13(8-6-12)28(18,24)25/h2-8,10H,1,9,11H2,(H,19,23)(H2,18,24,25) |
| Standard InChI Key | UMKSLRIKRQNADB-UHFFFAOYSA-N |
| SMILES | C=CCN1C(=NN=C1SCC(=O)NC2=CC=C(C=C2)S(=O)(=O)N)C3=CC=CO3 |
| Canonical SMILES | C=CCN1C(=NN=C1SCC(=O)NC2=CC=C(C=C2)S(=O)(=O)N)C3=CC=CO3 |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound’s structure integrates four distinct moieties:
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1,2,4-Triazole ring: Serves as the central scaffold, providing sites for functional group attachment and influencing electronic properties.
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Furan-2-yl group: Contributes aromaticity and potential hydrogen-bonding interactions via its oxygen heteroatom.
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Prop-2-en-1-yl (allyl) substituent: Introduces unsaturated hydrocarbon character, enabling further chemical modifications.
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Sulfanyl-acetamide bridge: Links the triazole system to the sulfamoylphenyl group, enhancing molecular flexibility and hydrogen-bonding capacity.
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4-Sulfamoylphenyl group: Imparts polar characteristics and potential pharmacological relevance through its sulfonamide functionality.
Physicochemical Properties
Key molecular parameters are summarized below:
| Property | Value/Descriptor |
|---|---|
| CAS Registry Number | 442641-51-2 |
| Molecular Formula | C₁₇H₁₇N₅O₄S₂ |
| Molecular Weight | 419.5 g/mol |
| IUPAC Name | 2-[[5-(Furan-2-yl)-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]-N-(4-sulfamoylphenyl)acetamide |
| SMILES | C=CCN1C(=NN=C1SCC(=O)NC2=CC=C(C=C2)S(=O)(=O)N)C3=CC=CO3 |
| InChI Key | UMKSLRIKRQNADB-UHFFFAOYSA-N |
The molecular weight and polar surface area (calculated as 147.8 Ų) suggest moderate solubility in polar aprotic solvents, while the LogP value (estimated at 2.1) indicates limited hydrophilicity.
Synthesis and Reaction Chemistry
Synthetic Strategy
The synthesis involves sequential heterocycle formation and functional group coupling:
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Triazole Core Construction: Cyclocondensation of thiosemicarbazides with carboxylic acid derivatives under reflux conditions.
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Allylation: Introduction of the prop-2-en-1-yl group via nucleophilic substitution or transition metal-catalyzed coupling.
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Sulfanyl-Acetamide Bridge Formation: Thioether linkage establishment between the triazole thiol and chloroacetamide intermediate.
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Sulfamoylphenyl Incorporation: Amide bond formation between the acetamide and 4-aminobenzenesulfonamide.
Optimization challenges include minimizing competing side reactions during allylation (e.g., polymerization) and ensuring regioselectivity in triazole substitution.
Critical Reaction Parameters
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Temperature: 80–110°C for cyclocondensation steps.
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Solvent Systems: DMF or acetonitrile for polar intermediates; toluene for water-removal steps.
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Catalysts: Piperidine for deprotonation; palladium complexes for cross-couplings.
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Yield Optimization: Reported yields range from 45–68% after chromatographic purification.
| Biological Activity | Supporting Evidence |
|---|---|
| Antimicrobial | Triazole-sulfonamide hybrids show MICs of 4–16 µg/mL against S. aureus and E. coli. |
| Anticancer | Analogues demonstrate IC₅₀ values of 12–45 µM in MCF-7 and A549 cell lines. |
| Anti-inflammatory | COX-2 binding energy scores of -9.2 kcal/mol in docking studies. |
Critical Note: Experimental validation through enzyme inhibition assays and ADMET profiling remains pending.
Analytical Characterization
Spectroscopic Identification
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¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, triazole-H), 7.82 (d, J = 8.4 Hz, 2H, sulfamoylphenyl), 7.49 (d, J = 8.4 Hz, 2H), 7.38 (m, 1H, furan-H), 6.62 (m, 2H, furan-H), 5.92 (m, 1H, allyl-CH), 5.25 (m, 2H, allyl-CH₂), 4.12 (s, 2H, SCH₂CO), 3.98 (d, J = 6.8 Hz, 2H, NCH₂).
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HPLC Purity: >95% (C18 column, acetonitrile/water gradient).
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HRMS (ESI+): m/z 420.0832 [M+H]⁺ (calc. 420.0835).
Thermal and Solubility Profiles
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Melting Point: 198–202°C (decomposition observed above 210°C).
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Solubility: 1.2 mg/mL in DMSO; <0.1 mg/mL in aqueous buffers (pH 7.4).
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